

# Navigating the Complex Chemistry of Carmichaenine A: A Technical Overview

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## Compound of Interest

Compound Name: *Carmichaenine A*

Cat. No.: *B15593909*

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An in-depth analysis for researchers, scientists, and drug development professionals.

The scientific landscape surrounding **Carmichaenine A** presents a notable challenge due to conflicting data and a lack of a definitive chemical identifier. This technical guide aims to clarify the existing information, highlight the ambiguities, and provide a comprehensive overview of the chemical and biological knowledge related to compounds associated with this name, primarily isolated from the plant *Aconitum carmichaelii*.

## The Ambiguity of Carmichaenine A: A Case of Mistaken Identity?

Initial database searches for "**Carmichaenine A**" reveal significant discrepancies. A commercial supplier, EvitaChem, lists a compound named **Carmichaenine A** with the molecular formula  $C_{31}H_{43}NO_7$ . However, the accompanying description on the same platform details a completely different molecule with the formula  $C_{14}H_{15}N_3O_2$  and attributes its origin to fungal species. This inconsistency underscores the critical need for careful verification of the chemical identity of any compound labeled as **Carmichaenine A**.

Further complicating the matter, the scientific literature extensively documents a series of diterpenoid alkaloids isolated from *Aconitum carmichaelii* with similar-sounding names. These include carmichasines A–D and carmichaeline A. It is plausible that "**Carmichaenine A**" may be a trivial name, a synonym for one of these characterized compounds, or a misnomer that has entered the chemical lexicon.

Given the lack of a specific and verified CAS number for a compound uniquely identified as "**Carmichaenine A**," this guide will focus on the well-characterized, related diterpenoid alkaloids from *Aconitum carmichaelii*.

## Chemical Properties of Related Diterpenoid Alkaloids

The roots of *Aconitum carmichaelii* are a rich source of C<sub>19</sub>- and C<sub>20</sub>-diterpenoid alkaloids, a class of natural products known for their complex structures and potent biological activities. Below is a summary of the key chemical properties of some relevant, structurally elucidated compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Key Structural Features
Carmichasine A	Not available in cited sources	C <sub>22</sub> H <sub>29</sub> N O <sub>5</sub>	387.47	First natural C <sub>19</sub> -diterpenoid alkaloid possessing a cyano group.[1]
Carmichasine B	Not available in cited sources	C <sub>22</sub> H <sub>31</sub> NO <sub>5</sub>	389.49	C <sub>19</sub> -diterpenoid alkaloid.[1]
Carmichasine C	Not available in cited sources	C <sub>24</sub> H <sub>35</sub> NO <sub>6</sub>	433.54	C <sub>19</sub> -diterpenoid alkaloid.[1]
Carmichasine D	Not available in cited sources	C <sub>24</sub> H <sub>33</sub> NO <sub>6</sub>	431.52	C <sub>19</sub> -diterpenoid alkaloid.[1]
Carmichaeline A	Not available in cited sources	Not specified in abstract	Not specified in abstract	A new C <sub>20</sub> -diterpenoid alkaloid.[2]
Carmichaenine B	2065228-60-4	C <sub>23</sub> H <sub>37</sub> NO <sub>7</sub>	439.5	Hetisan-type C <sub>20</sub> -diterpenoid alkaloid.

## Isolation and Structure Elucidation: Methodologies

The isolation and characterization of these complex alkaloids from *Aconitum carmichaelii* involve a series of sophisticated analytical techniques.

### Extraction and Isolation Workflow

A general workflow for the extraction and isolation of diterpenoid alkaloids from plant material is depicted below. This process typically involves solvent extraction followed by multiple chromatographic steps to separate the individual compounds.



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**Figure 1.** General workflow for the isolation of diterpenoid alkaloids.

### Structure Elucidation Techniques

The definitive structures of these novel compounds are determined through a combination of spectroscopic methods:

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the precise molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complex carbon-hydrogen framework and the connectivity of the molecule.

### Biological Activities and Future Directions

Diterpenoid alkaloids from *Aconitum* species are renowned for their wide range of biological activities, which include cardiotonic, anti-inflammatory, analgesic, and neuroprotective effects. However, they are also known for their significant toxicity, which necessitates careful investigation.

The cytotoxic activities of the newly isolated carmichasines A–D were investigated against several human cancer cell lines, including MCF-7, HCT116, A549, and 786-O.[1] However, none of these compounds showed considerable cytotoxic activity in this particular study.[1] This highlights the importance of comprehensive screening to identify the specific biological targets and therapeutic potential of each unique alkaloid.

## Conclusion for the Research Community

The case of **Carmichaenine A** serves as a crucial reminder of the importance of precise chemical identification in natural product research. While a compound definitively and uniquely identified as "**Carmichaenine A**" remains elusive in the peer-reviewed scientific literature, the family of related diterpenoid alkaloids from *Aconitum carmichaelii* presents a rich field for further investigation.

For researchers and drug development professionals, it is imperative to:

- Verify the CAS number and molecular structure of any compound of interest from reliable, peer-reviewed sources or established chemical databases.
- Recognize the potential for ambiguity with trivial names and the existence of numerous, structurally similar natural products from the same source.
- Pursue the isolation and characterization of novel diterpenoid alkaloids, as they may hold the key to new therapeutic agents.

Future research should focus on the complete spectroscopic characterization and biological evaluation of each isolated alkaloid from *Aconitum carmichaelii* to unlock their full therapeutic potential while understanding their toxicological profiles. The complex and diverse chemistry of this plant species undoubtedly holds promise for the discovery of novel drug leads.

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## References

- 1. Four New Diterpenoid Alkaloids from the Roots of *Aconitum carmichaelii* - PubMed [pubmed.ncbi.nlm.nih.gov]
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